molecular formula C22H26N4O B2365440 3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide CAS No. 847387-72-8

3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide

Cat. No.: B2365440
CAS No.: 847387-72-8
M. Wt: 362.477
InChI Key: IUQRWRXPDWPYOL-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a cyclohexyl group and a 2-methylphenyl ring fused to an imidazo[1,2-a]pyrimidine heterocycle. This compound belongs to the imidazo[1,2-a]pyrimidine class, known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h5,8,10,12-15,17H,2-4,6-7,9,11H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQRWRXPDWPYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide typically involves multistep organic synthesis. The key steps include the formation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the cyclohexyl group and the propanamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related molecules based on heterocyclic cores, substituents, and functional groups (Table 1).

Compound Core Structure Key Substituents Reported Activity
3-Cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide (Target) Imidazo[1,2-a]pyrimidine Cyclohexyl, 2-methylphenyl, propanamide Not explicitly reported in evidence; inferred kinase/antimicrobial potential
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () Imidazo[1,2-a]pyrimidine-Schiff Thiophene-Schiff base, phenyl Quantum chemical studies suggest potential as a corrosion inhibitor or bioactive agent
N-Cyclohexyl-3-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]propanamide () Imidazo[1,2-c]quinazoline Quinazoline core, thioether linkage, 3-methoxyphenyl Likely designed for kinase inhibition or anticancer activity due to quinazoline moiety
Propanil (N-(3,4-dichlorophenyl)propanamide) () Simple propanamide 3,4-Dichlorophenyl Herbicidal activity via inhibition of photosystem II

Key Structural Differences :

  • Core Heterocycle : The target compound’s imidazo[1,2-a]pyrimidine core differs from the quinazoline in , which may alter target specificity (e.g., kinase vs. DNA-intercalating activity) .
  • Substituents : The cyclohexyl group in the target enhances lipophilicity compared to the thiophene-Schiff base in or the dichlorophenyl group in propanil .
Physicochemical Properties
  • Solubility : The polar propanamide and imidazo[1,2-a]pyrimidine groups may offset the cyclohexyl group’s hydrophobicity, improving aqueous solubility versus purely aromatic analogs .

Biological Activity

3-Cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, synthesis, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, an imidazo[1,2-a]pyrimidine moiety, and a propanamide functional group. Its molecular formula is C20H25N3O, with a molecular weight of approximately 325.44 g/mol. The unique combination of these structural elements may contribute to its interaction with various biological targets.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific kinases, including:

  • Bruton's Tyrosine Kinase (BTK) : Involved in B-cell signaling and implicated in certain leukemias and lymphomas.
  • FLT3 : A receptor tyrosine kinase associated with hematological malignancies.

In vitro studies have shown that this compound can effectively inhibit the proliferation of cancer cell lines by targeting these kinases, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with the signaling pathways mediated by the targeted kinases, leading to reduced cell viability and induction of apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with similar compounds reveals insights into how different substituents affect potency and selectivity:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamineContains furanyl instead of phenylAnticancer activity reportedDifferent heterocyclic ring
5-{(6-methylimidazo[1,2-a]pyridin-2-yl)methyl}-N-cyclohexylpropanamideSimilar amide structurePotential anti-inflammatory effectsVariation in side chain
4-(cyclohexylmethyl)-N-(4-methylphenyl)-1H-imidazole-5-carboxamideImidazole coreAntimicrobial propertiesDifferent substituents on imidazole

These comparisons highlight that modifications to the imidazo[1,2-a]pyrimidine core or the side chains can yield compounds with varying degrees of biological activity .

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound in animal models. For instance:

  • In Vivo Efficacy : In mouse models of leukemia, administration of this compound resulted in significant tumor regression compared to control groups.
  • Toxicity Profile : Toxicological assessments indicated a favorable safety profile with minimal adverse effects at therapeutic doses.

These findings support further development for clinical applications in oncology .

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